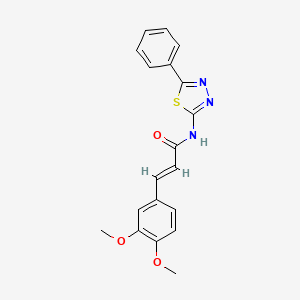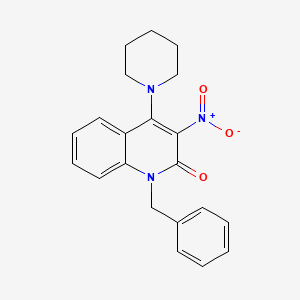![molecular formula C8H7ClN4O B2578179 3-Cloroimidazo[1,2-a]piridina-7-carbohidrazida CAS No. 2391987-06-5](/img/structure/B2578179.png)
3-Cloroimidazo[1,2-a]piridina-7-carbohidrazida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloroimidazo[1,2-a]pyridine-7-carbohydrazide is a chemical compound with the molecular formula C8H7ClN4O It is part of the imidazopyridine family, which is known for its diverse biological activities
Aplicaciones Científicas De Investigación
3-Chloroimidazo[1,2-a]pyridine-7-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloroimidazo[1,2-a]pyridine-7-carbohydrazide typically involves the reaction of 3-chloroimidazo[1,2-a]pyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using industrial reactors and optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloroimidazo[1,2-a]pyridine-7-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium azide (NaN3) or amines can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the imidazopyridine ring.
Reduction: Hydrazine derivatives.
Substitution: Various substituted imidazopyridine derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 3-Chloroimidazo[1,2-a]pyridine-7-carbohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to induce apoptosis in cancer cells by increasing the number of cells in the G0/G1 phase and causing nuclear condensation and fragmentation . Molecular docking studies have identified key residues such as Lys627 and Asp836 that interact with the compound, suggesting its potential as a lead anticancer structure .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroimidazo[1,2-a]pyridine: Known for its optical properties and applications in optoelectronics.
3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide: Studied for its biological activities.
2-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide: Investigated for its antimicrobial properties.
Uniqueness
3-Chloroimidazo[1,2-a]pyridine-7-carbohydrazide stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its potential as an anticancer agent and its ability to undergo diverse chemical reactions make it a valuable compound for further research and development .
Propiedades
IUPAC Name |
3-chloroimidazo[1,2-a]pyridine-7-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O/c9-6-4-11-7-3-5(8(14)12-10)1-2-13(6)7/h1-4H,10H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAJQRKIRYCNAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2Cl)C=C1C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-BROMOPHENYL)-2-{[3-(3,4-DICHLOROPHENYL)-1,4-DIAZASPIRO[4.6]UNDECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2578099.png)
![N-(4-methoxybenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2578100.png)
![6-chloro-1-methyl-1H-Pyrazolo[3,4-b]pyrazine](/img/structure/B2578102.png)


![N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2578105.png)

![3-(3-bromophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2578112.png)




![Methyl 4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2578119.png)
